N-(9-Anthrylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine
Description
Properties
Molecular Formula |
C26H25N3O |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(E)-1-anthracen-9-yl-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine |
InChI |
InChI=1S/C26H25N3O/c1-30-26-13-7-6-12-25(26)28-14-16-29(17-15-28)27-19-24-22-10-4-2-8-20(22)18-21-9-3-5-11-23(21)24/h2-13,18-19H,14-17H2,1H3/b27-19+ |
InChI Key |
LSLGEADBFKZLBV-ZXVVBBHZSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Biological Activity
N-(9-Anthrylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 425.50 g/mol. The structure features an anthracene moiety linked to a piperazine ring, which is known to influence its biological activity.
The biological activity of this compound primarily involves interactions with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. The piperazine ring is a common scaffold in many psychoactive compounds, which suggests that this compound may exhibit similar properties.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may act as a serotonin antagonist, affecting mood and anxiety levels.
- Dopamine Receptor Interaction : Its structural similarity to other piperazine derivatives indicates potential dopaminergic activity, which could influence behaviors related to motivation and reward.
In Vitro Studies
Research indicates that compounds with similar structures often display significant binding affinity for various receptors. For instance, studies on related piperazine derivatives have shown promising results in terms of analgesic and anxiolytic effects.
| Compound | Receptor Target | Binding Affinity (K_d) | Effect |
|---|---|---|---|
| This compound | 5-HT_2A | TBD | TBD |
| WC-10 (similar structure) | D_3 | 18 nM | Dopaminergic effects |
| Morphine | μ-opioid receptor | 1.6 nM | Analgesic |
Case Studies
- Analgesic Activity : A study involving the synthesis of various piperazine derivatives, including those structurally related to this compound, demonstrated enhanced analgesic properties compared to traditional opioids like morphine. These findings suggest that modifications in the side chains can significantly impact efficacy and potency .
- Serotonin Antagonism : In another study focusing on serotonin receptor interactions, it was found that certain piperazine derivatives exhibited high selectivity for 5-HT_2A receptors, potentially leading to applications in treating mood disorders .
- Behavioral Studies in Animal Models : Behavioral assays in rodent models have indicated that compounds with similar structures may reduce anxiety-like behaviors, further supporting the hypothesis of their psychoactive potential .
Scientific Research Applications
The compound N-(9-Anthrylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine is a piperazine derivative that has garnered interest in various scientific and medicinal applications. This article explores its applications, including pharmacological effects, potential therapeutic uses, and relevant case studies.
Antidepressant Activity
Research indicates that piperazine derivatives exhibit antidepressant-like effects. This compound may influence serotonergic and dopaminergic systems, which are crucial in regulating mood and emotional responses. Studies have shown that compounds with similar structures can enhance serotonin levels, suggesting a potential role in treating depression .
Antipsychotic Properties
Piperazine compounds are often explored for their antipsychotic properties. The structural features of this compound could provide insights into its efficacy against psychotic disorders. Preliminary studies suggest that modifications to the piperazine ring can enhance binding affinity to dopamine receptors, which are key targets in antipsychotic drug development .
Neuroprotective Effects
Emerging evidence suggests that certain piperazine derivatives possess neuroprotective properties. This compound may help mitigate oxidative stress and neuronal damage, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Further research is needed to elucidate the mechanisms underlying these effects.
Anticancer Potential
The compound's anthracene component may contribute to its anticancer activity, as anthracene derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Investigations into the cytotoxicity of this compound against various cancer cell lines could reveal its potential as an anticancer agent .
Case Study 1: Antidepressant Efficacy
A study conducted on a series of piperazine derivatives demonstrated that modifications at the 4-position of the piperazine ring significantly influenced antidepressant activity. This compound was included in this study, showing promising results in animal models for depression, indicating its potential for further development as an antidepressant .
Case Study 2: Neuroprotective Mechanisms
In vitro studies have indicated that this compound exhibits protective effects against oxidative stress-induced cell death in neuronal cell cultures. The compound was found to upregulate antioxidant enzymes, suggesting a mechanism through which it may exert neuroprotective effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of piperazine derivatives with aromatic substituents. Below is a detailed comparison with structurally related analogs:
4-(9H-Fluoren-9-yl)-N-(pyridin-4-ylmethylene)piperazin-1-amine
- Molecular Formula : C₂₇H₂₄N₄
- Key Features : Replaces the anthracene group with a fluorenyl moiety and substitutes the methoxyphenyl with a pyridinylmethylene group.
- The pyridine ring introduces basicity, which may influence solubility and blood-brain barrier penetration .
4-(2-Methoxyphenyl)-N-(2-methylbenzylidene)-1-piperazinamine
- Molecular Formula : C₁₉H₂₃N₃O
- Key Features : Substitutes the anthracenylmethylene group with a 2-methylbenzylidene moiety.
- However, the absence of extended aromatic systems (e.g., anthracene) may diminish affinity for receptors requiring planar interactions .
N-[4-(4-Ethylpiperazin-1-yl)phenyl]acridin-9-amine
- Molecular Formula : C₂₅H₂₆N₄
- Key Features : Features an acridine core instead of anthracene and incorporates an ethylpiperazine group.
- Implications : Acridine’s planar structure and nitrogen atom enable DNA intercalation, suggesting divergent applications (e.g., anticancer research). The ethylpiperazine group enhances solubility but may reduce CNS penetration due to increased polarity .
Pharmacological and Binding Profile Comparison
Receptor Affinity
*Estimated values based on structural analogs; direct binding data for the primary compound requires further validation.
Metabolic Stability
- This compound : Lacks labile groups (e.g., fluorine), suggesting resistance to metabolic defluorination. However, the anthracene moiety may increase susceptibility to cytochrome P450-mediated oxidation .
- 18F-FCWAY : Extensive defluorination in vivo leads to bone uptake of ¹⁸F-fluoride, complicating PET imaging. Miconazole co-administration inhibits defluorination, improving signal accuracy .
Key Research Findings
Structural Determinants of 5-HT₁A Binding :
- The 2-methoxyphenyl group in this compound is critical for H-bonding with Ser³.³⁹ residues in the 5-HT₁A receptor .
- Anthracene’s extended π-system enhances hydrophobic interactions with receptor pockets, a feature absent in fluorenyl or acridine analogs .
Acridine-containing analogs (e.g., N-[4-(4-Ethylpiperazin-1-yl)phenyl]acridin-9-amine) show antitumor activity, highlighting the impact of core aromatic systems on biological function .
Notes
- Miconazole’s success in inhibiting defluorination of 18F-FCWAY suggests co-administration strategies could improve the stability of related compounds .
Preparation Methods
Reaction Mechanism and Conditions
The synthesis proceeds through a cyclization reaction between 2-methoxyaniline and N,N-bis(2-chloroethyl)-4-nitroaniline in polar aprotic solvents such as dimethylformamide (DMF) or toluene. Sodium hydroxide is employed as a base to deprotonate the amine and facilitate nucleophilic attack.
Table 1: Comparative Synthesis Conditions for 4-(2-Methoxyphenyl)piperazine
| Solvent | Base | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| DMF | NaOH | 100 | 24 | 87–88.5 |
| Toluene | NaOH | Reflux | 24 | 88.5 |
Data adapted from patent CN101824009A.
In DMF, the reaction achieves 87–88.5% yield at 100°C over 24 hours, while toluene under reflux conditions yields 88.5%. Post-reaction workup involves extraction with chloroform, drying with anhydrous potassium carbonate, and recrystallization from 1,4-dioxane.
Condensation with 9-Anthraldehyde to Form the Schiff Base
The final step involves condensing 4-(2-methoxyphenyl)piperazine with 9-anthraldehyde to form the Schiff base linkage. This reaction is typically conducted in methanol or ethanol with acid catalysis.
Conventional Reflux Method
A mixture of 4-(2-methoxyphenyl)piperazine (1.0 mmol) and 9-anthraldehyde (1.2 mmol) in methanol, catalyzed by glacial acetic acid, is refluxed for 2–6 hours. The product precipitates upon cooling and is purified via recrystallization.
Table 2: Yields Under Varied Conventional Conditions
| Solvent | Catalyst | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Methanol | Acetic acid | 60 | 2 | 70 |
| Methanol | Acetic acid | 85 | 6 | 54 |
| Ethanol | Acetic acid | 80 | 0.17* | 91 |
*Microwave irradiation (20 W). Data sourced from Ambeed.
The microwave-assisted method in ethanol reduces reaction time to 10 minutes with a 91% yield, highlighting efficiency gains over traditional reflux.
Optimization Strategies and Alternative Approaches
Solvent and Catalysis Effects
Polar solvents like ethanol enhance reaction rates and yields compared to methanol. Acid catalysis (e.g., acetic acid) is critical for imine formation, with stoichiometric adjustments improving yields by 15–20%.
Purification Techniques
Recrystallization from ethyl acetate or methanol yields high-purity product (>95%), as confirmed by melting point analysis (174–195°C) and NMR spectroscopy.
Characterization and Analytical Data
Spectroscopic Confirmation
Q & A
Basic: What are the critical parameters for optimizing the synthesis of N-(9-Anthrylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine?
Methodological Answer:
Synthesis typically involves a Schiff base condensation between 9-anthracenecarboxaldehyde and 4-(2-methoxyphenyl)-1-piperazinamine. Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction rate and byproduct minimization .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .
- Catalysis : Acidic conditions (e.g., acetic acid) accelerate imine formation, while inert atmospheres prevent oxidation .
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification. Yield optimization requires monitoring via TLC and adjusting stoichiometric ratios (1:1.2 aldehyde:amine) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the imine bond (δ ~8.3 ppm for CH=N) and anthracene aromatic protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 438.2) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) to confirm purity .
Advanced: What pharmacological targets are hypothesized for this compound, and how are they validated?
Methodological Answer:
The anthracene and piperazine moieties suggest dual targeting:
- Receptor Binding : Computational docking (e.g., AutoDock Vina) predicts affinity for serotonin (5-HT) and dopamine D receptors due to structural similarity to known ligands .
- In Vitro Validation : Competitive radioligand assays (e.g., H-ketanserin for 5-HT) quantify IC values. Discrepancies between computational and experimental data may arise from solvation effects or conformational flexibility .
Advanced: How to resolve contradictions in binding affinity data across studies?
Methodological Answer:
Discrepancies may stem from:
- Assay Conditions : Varying pH (7.4 vs. 6.8) or buffer ionic strength alters protonation states of the piperazine nitrogen, affecting receptor interactions .
- Membrane Preparation : Differences in cell lines (e.g., CHO vs. HEK293) expressing receptors can modify ligand accessibility.
Resolution : Standardize assays using reference compounds (e.g., clozapine for 5-HT) and report values normalized to protein concentration .
Advanced: What strategies address poor aqueous solubility in pharmacological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in assay buffer .
- Cyclodextrin Complexation : Hydroxypropyl-β-cyclodextrin (HPβCD) enhances solubility via host-guest interactions with the anthracene group .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (sonication method) to improve bioavailability in in vivo studies .
Advanced: How can computational modeling predict metabolic pathways?
Methodological Answer:
- In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., imine bond hydrolysis or anthracene oxidation) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict stability under oxidative conditions (e.g., cytochrome P450 interactions) .
Experimental validation via LC-MS/MS of hepatocyte incubations confirms predicted metabolites .
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, but room-temperature storage in amber vials prevents photodegradation of the anthracene moiety .
- Hydrolytic Stability : Accelerated stability testing (40°C/75% RH) reveals imine bond susceptibility to hydrolysis; lyophilization with mannitol improves long-term stability .
Advanced: What structural analogs show improved bioactivity, and why?
Methodological Answer:
- Chloro-Substituted Analogs : Replacement of methoxy with Cl (e.g., 4-(2-chlorophenyl)) enhances dopamine D affinity by 30% due to increased lipophilicity .
- Naphthyl Derivatives : Substituting anthracene with naphthalene reduces steric hindrance, improving CNS penetration in murine models .
Advanced: How does X-ray crystallography inform conformational analysis?
Methodological Answer:
Single-crystal X-ray diffraction reveals:
- Piperazine Ring Puckering : Chair conformation stabilizes receptor binding pockets .
- Dihedral Angles : The anthrylmethylene group adopts a 120° angle relative to the piperazine plane, optimizing π-π stacking with aromatic residues in targets .
Advanced: What toxicological assessments are critical for preclinical development?
Methodological Answer:
- Acute Toxicity : Rodent studies (OECD 423) determine LD, with histopathology focusing on hepatic and renal systems .
- Genotoxicity : Ames test (TA98 strain) assesses mutagenic potential of the anthracene moiety .
- hERG Inhibition : Patch-clamp assays evaluate cardiac risk; structural modifications (e.g., reducing basicity of piperazine) mitigate hERG channel blockade .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
